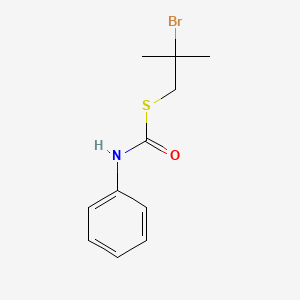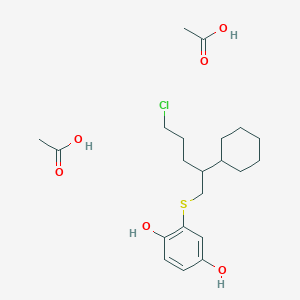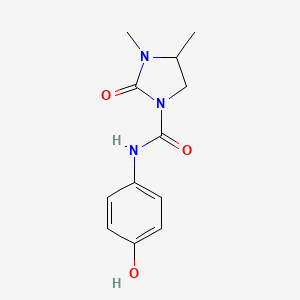![molecular formula C10H14O3 B14402809 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one CAS No. 84880-07-9](/img/structure/B14402809.png)
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is a spiroketal compound characterized by its unique spirocyclic structure Spiroketals are a class of organic compounds where two rings are connected through a single shared atom, typically an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one typically involves the condensation of lactones with appropriate aliphatic compounds. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiroketals often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiroketal structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted spiroketals.
科学研究应用
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one has several scientific research applications:
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and allergic conditions.
作用机制
The mechanism of action of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of inflammatory pathways or activation of specific signaling cascades .
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A related spiroketal with similar structural features but different functional groups.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Another spiroketal compound with ethyl substitution, known for its biological activity as an attractant for bark beetles.
(E)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene: A spiroketal with a different substitution pattern, used in various chemical applications.
Uniqueness
1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
属性
CAS 编号 |
84880-07-9 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-(2-methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethanone |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-10(13-8(9)2)4-3-5-12-10/h3-6H2,1-2H3 |
InChI 键 |
VUWJVODATHFZHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CC2(O1)CCCO2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



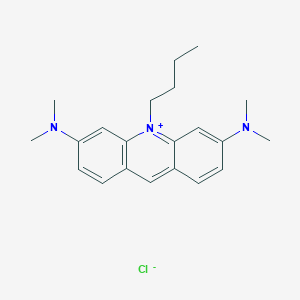
methanone](/img/structure/B14402737.png)

![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
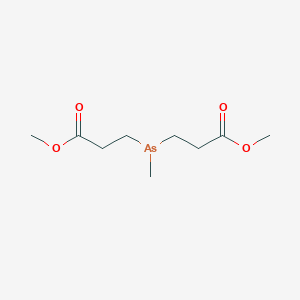
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)


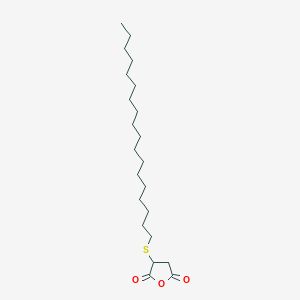
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
